molecular formula C22H26N2O4S B611477 Trimeprazine maleate CAS No. 36506-71-5

Trimeprazine maleate

Cat. No. B611477
CAS RN: 36506-71-5
M. Wt: 414.52
InChI Key: WTHCVCKKSDUGIE-VIEYUMQNSA-N
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Description

Trimeprazine maleate, (R)-, is a phenothiazine derivative that is used as an antipruritic.

Scientific Research Applications

Sedative Use in Pediatric Day Surgery

Trimeprazine, also known as alimemazine, is primarily utilized as an antipruritic agent. However, it finds significant application as a sedative in pediatric day surgery. Research highlights the novel approach of using hair analysis to determine trimeprazine-facilitated sedation in children. This method proved valuable in cases involving repetitive sedation linked to drug-facilitated crimes, offering a way to detect trimeprazine exposure long after the event due to the drug's traceability in hair segments (Kintz, Villain, & Cirimele, 2006).

Treatment of Atopic Dermatitis

Trimeprazine's utility extends to the treatment of atopic dermatitis, particularly for managing refractory pruritus. A notable case involved a 6-year-old boy with severe atopic dermatitis whose condition markedly improved through the combined use of trimeprazine and clonidine. This case underscores trimeprazine's effectiveness in alleviating pruritus associated with dermatological conditions, marking it as a significant therapeutic option (Genois et al., 2014).

Photostability and Photodegradation

Trimeprazine's photostability under UV-A light has been the subject of scientific inquiry. Studies demonstrate that trimeprazine undergoes photodegradation in the presence of UV-A light, leading to the formation of specific photoproducts. This photodegradation process, driven by the oxidative breakdown of trimeprazine and the trapping of self-photogenerated singlet oxygen, reveals insights into the drug's stability and degradation pathways under light exposure (Ahmad, Zaheer, Gupta, & Iqbal, 2016).

Pharmacokinetic Studies

Research focusing on trimeprazine's pharmacokinetics via drop-to-drop solvent microextraction and gas chromatography/mass spectrometry has been pivotal. Such studies have enabled a deeper understanding of trimeprazine's behavior in biological systems, facilitating the exploration of its pharmacokinetics in urine and blood samples of rats. This work contributes to the foundational knowledge necessary for clinical applications and further pharmacological investigation (Agrawal & Wu, 2007).

properties

CAS RN

36506-71-5

Product Name

Trimeprazine maleate

Molecular Formula

C22H26N2O4S

Molecular Weight

414.52

IUPAC Name

10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (R)-, (2Z)-2-butenedioate (1:1)

InChI

1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1

InChI Key

WTHCVCKKSDUGIE-VIEYUMQNSA-N

SMILES

C[C@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alimemazine maleate, (R)-;  Trimeprazine maleate, (R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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